5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDLCLWPJHIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenyl-oxadiazol-2-yl-methylamine: Synthesis, Structure, and Biological Potential
An In-Depth Technical Guide to 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine: Synthesis, Structure, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a key derivative, 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, a versatile building block for the synthesis of novel bioactive molecules. We will delve into its chemical architecture, synthetic pathways, and explore its potential as a precursor for developing new therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide is intended to be a comprehensive resource, providing not only theoretical insights but also practical, field-proven methodologies for researchers in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of new drugs.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, with its reactive primary amine, serves as a crucial intermediate for the functionalization of the oxadiazole core, enabling the exploration of a vast chemical space for therapeutic applications.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and properties.
Molecular Structure
The chemical structure of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine is characterized by a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a methylamine group at the 2-position.
Caption: Chemical structure of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Physicochemical Data
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | Chem-Impex[1] |
| Molecular Weight | 175.19 g/mol | Chem-Impex[1] |
| CAS Number | 46182-58-5 | Chem-Impex[1] |
| Appearance | Brown powder | Chem-Impex[1] |
| Melting Point | 72-76 °C | Chem-Impex[1] |
| Synonyms | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, 1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | Chem-Impex[1] |
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of acylhydrazones or the dehydration of diacylhydrazines.[6] For the synthesis of the title compound, a polyphosphoric acid (PPA) mediated condensation of a benzoic hydrazide with glycine offers a high-yielding and convenient pathway.[2]
Proposed Synthetic Pathway
The synthesis of 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine can be logically adapted from the reported synthesis of its 4-methylphenyl (tolyl) analog.[2] This involves the condensation of benzohydrazide with glycine in the presence of polyphosphoric acid as both a catalyst and a dehydrating agent.
Caption: Proposed synthetic workflow for 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Experimental Protocol (Adapted)
The following protocol is adapted from the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and is proposed for the synthesis of the title compound.[2]
Materials:
-
Benzohydrazide
-
Glycine
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol (for recrystallization)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzohydrazide and glycine.
-
Add polyphosphoric acid (approximately 10-20 times the weight of the reactants).
-
Heat the mixture with stirring, gradually increasing the temperature to 120°C for 2 hours.
-
Further increase the temperature to 160°C and maintain for 12 hours to ensure completion of the cyclization reaction.
-
Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a 10% aqueous solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the product from ethanol to obtain purified 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the amine, and a broad singlet for the amine (-NH₂) protons. The aromatic protons would likely appear as multiplets in the range of δ 7.4-8.1 ppm. The methylene protons are predicted to be a singlet around δ 4.1-4.5 ppm. The amine protons will be a broad, exchangeable signal.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the oxadiazole ring, the carbons of the phenyl ring, and the methylene carbon. The oxadiazole carbons are expected in the δ 160-165 ppm region. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), and the aliphatic methylene carbon is predicted to be around δ 40-50 ppm.[7][8]
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).[7][9]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ).
Biological Activities and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of various therapeutic agents. 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, as a key intermediate, provides access to a wide array of derivatives with promising biological activities.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through various mechanisms.[10]
-
Tubulin Polymerization Inhibition: Several studies have reported that 1,3,4-oxadiazole derivatives can inhibit tubulin polymerization, a critical process for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β).[11]
A study on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which share a similar structural motif with derivatives of the title compound, demonstrated anticancer activity against a panel of human cancer cell lines.[12] For instance, N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed a percent growth inhibition of 34.14% against the HOP-92 non-small cell lung cancer cell line at a 10 µM concentration.[12]
Antimicrobial Activity
The 1,3,4-oxadiazole ring is also a prominent feature in many antimicrobial agents.[5] Derivatives have shown broad-spectrum activity against both bacteria and fungi.[1]
-
Antibacterial Activity: Studies on various 5-phenyl-1,3,4-oxadiazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[7]
-
Antifungal Activity: Several 1,3,4-oxadiazole derivatives have exhibited potent antifungal activity against various fungal strains.[9]
For example, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibited a minimum inhibitory concentration (MIC) of 4-8 µg/mL against certain bacterial strains, while N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed an MIC of 4 µg/mL against fungal strains.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For 2,5-disubstituted 1,3,4-oxadiazoles, the nature and position of the substituents on the phenyl ring and the group attached to the 2-position of the oxadiazole ring significantly influence their biological activity.[13][14]
Caption: Key areas for structure-activity relationship studies.
-
Substituents on the Phenyl Ring (R1): The electronic nature and position of substituents on the 5-phenyl ring can modulate the overall lipophilicity and electronic properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. For instance, the presence of electron-withdrawing groups like halogens or nitro groups can influence the binding affinity to target proteins.
-
Modifications of the Methylamine Group (R2): The primary amine at the 2-methyl position is a key handle for derivatization. Formation of amides, Schiff bases, or other functionalities allows for the introduction of diverse chemical moieties that can interact with specific biological targets and fine-tune the compound's activity and selectivity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives synthesized from 5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine, standardized in vitro assays are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
5-Phenyl-[1][2][3]oxadiazol-2-yl-methylamine stands as a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group provide a gateway to a vast library of novel compounds with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the importance of the 1,3,4-oxadiazole core in drug design.
Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation against a diverse panel of biological targets. Detailed structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular interactions responsible for their biological effects. The insights gained from such investigations will undoubtedly pave the way for the development of the next generation of 1,3,4-oxadiazole-based therapeutics to address unmet medical needs in oncology and infectious diseases.
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Kamal, A., et al. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Letters in Drug Design & Discovery, 8(7), 634-640. [Link]
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A Technical Guide to the Therapeutic Potential of 5-Phenyl-oxadiazol-2-YL-methylamine Derivatives
A Technical Guide to the Therapeutic Potential of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine Derivatives
Abstract
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, promising subclass: 5-Phenyl-[3][4][5]oxadiazol-2-YL-methylamine derivatives. We will dissect the synthetic strategies for accessing this core, analyze its multifaceted therapeutic potential—primarily focusing on anticancer, antimicrobial, and anti-inflammatory applications—and elucidate the underlying mechanisms of action. Furthermore, this guide presents a robust framework for the preclinical evaluation of these compounds, offering detailed experimental protocols and expert insights into the causality behind methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small-molecule therapeutics.
The 1,3,4-Oxadiazole Scaffold: A Foundation for Drug Discovery
The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. Its rigid, planar structure and the presence of heteroatoms make it an excellent pharmacophore capable of participating in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[6] This versatility is evidenced by its presence in marketed drugs like the antiretroviral Raltegravir and the antihypertensive Tiodazosin.[7][8] The 2,5-disubstituted variants are particularly attractive, allowing for fine-tuning of biological activity through modification at these two positions. The focus of this guide, the 5-Phenyl-[3][4][5]oxadiazol-2-YL-methylamine core, combines the established phenyl-oxadiazole motif with a flexible methylamine linker, providing a vector for further chemical elaboration and interaction with target proteins.
Synthetic Pathways and Methodologies
The efficient synthesis of the target scaffold is paramount for generating chemical diversity for biological screening. A common and effective strategy involves a multi-step sequence starting from readily available benzoic acid derivatives.
Core Synthesis: Formation of 2-Amino-5-phenyl-1,3,4-oxadiazole
The foundational intermediate, 2-amino-5-phenyl-1,3,4-oxadiazole, is typically synthesized via the oxidative cyclization of a semicarbazone intermediate.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
-
Semicarbazone Formation: Benzaldehyde (1.0 eq) is reacted with semicarbazide hydrochloride (1.1 eq) in an alcoholic solvent such as ethanol. The reaction is typically refluxed for 2-4 hours. The product, benzaldehyde semicarbazone, often precipitates upon cooling and can be isolated by filtration.[9]
-
Oxidative Cyclization: The dried semicarbazone is then subjected to oxidative cyclization. A common method involves dissolving the semicarbazone in a solvent like glacial acetic acid, followed by the dropwise addition of an oxidizing agent, such as bromine, while maintaining the temperature.[9] The reaction mixture is stirred until completion (monitored by Thin Layer Chromatography - TLC).
-
Work-up and Purification: The reaction is quenched by pouring it into ice-cold water. The precipitated solid is filtered, washed to remove excess reagents, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-5-phenyl-1,3,4-oxadiazole.
Derivatization at the 2-Methylamine Position
With the core amine in hand, the methylamine linker and subsequent substitutions can be introduced. This typically involves reductive amination or nucleophilic substitution.
Protocol 2: Synthesis of N-Substituted 5-Phenyl-[3][4][5]oxadiazol-2-YL-methylamine Derivatives
-
Formation of the Iminomethyl Intermediate: 2-Amino-5-phenyl-1,3,4-oxadiazole (1.0 eq) is reacted with formaldehyde (1.1 eq) in a suitable solvent. This in situ forms the N-Mannich base precursor.
-
Nucleophilic Addition: A primary or secondary amine (1.0 eq), such as a substituted aniline or piperazine, is added to the reaction mixture. The reaction proceeds via nucleophilic attack on the iminomethyl intermediate.[10]
-
Isolation: The reaction is typically stirred at room temperature for several hours. The product often precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization or column chromatography.
This synthetic flexibility allows for the creation of a large library of derivatives by varying the amine component in the final step, which is crucial for exploring the Structure-Activity Relationship (SAR).
Therapeutic Potential and Mechanisms of Action
Derivatives of the 5-phenyl-1,3,4-oxadiazole core have demonstrated significant potential across several therapeutic areas.
Anticancer Activity
The most extensively studied application of this scaffold is in oncology. These derivatives exert their anti-proliferative effects through a variety of mechanisms, often by inhibiting key enzymes or growth factor receptors involved in cancer progression.[8][11]
Mechanisms of Action:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives function as potent enzyme inhibitors. Key targets include Histone Deacetylases (HDACs), telomerase, and thymidylate synthase.[11][12][13] For instance, propanamide-based oxadiazoles have shown significant activity through the inhibition of the HDAC8 enzyme.[8][14] Inhibition of these enzymes disrupts critical cellular processes like gene expression, DNA replication, and maintenance of telomere length, leading to cell cycle arrest and apoptosis in cancer cells.[12][15]
-
Kinase Inhibition: This class of compounds has been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8][16] Overactivation of the EGFR pathway is a hallmark of many cancers. By blocking this pathway, the derivatives can halt downstream signaling cascades responsible for cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect is the induction of programmed cell death (apoptosis). Studies have shown that these compounds can trigger apoptosis at rates significantly higher than standard chemotherapeutic agents like cisplatin, often through mechanisms involving mitochondrial membrane depolarization and activation of executioner caspases like caspase-3.[17]
Structure-Activity Relationship (SAR):
Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights. The nature and position of substituents on the 5-phenyl ring are critical.[18]
-
Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on the phenyl ring can significantly modulate the anticancer potency.[19]
-
The substituent attached to the 2-methylamine nitrogen offers a major point for diversification to enhance target binding and selectivity. For example, conjugating the scaffold with other heterocyclic moieties like quinoline or benzimidazole has led to potent derivatives.[12]
Table 1: Representative Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | 5-Position Substituent | 2-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| Ref-A1 | 4-Fluorobiphenyl | 5-Phenylthiophen-2-yl | Caco-2 | 5.3 | [8] |
| Ref-B1 | Diphenylamine moiety | Thione | HT29 | 1.3 | [18] |
| Ref-C1 | Quinolin-2-yl | (4-Chlorophenyl)aminomethyl-thione | HepG2 | <10 | [13] |
| Ref-D1 | 2-Acetamidophenoxy-methyl | N-(benzothiazol-2-yl)thio-acetamide | A549 | <0.14 | [17] |
Note: This table includes closely related 2,5-disubstituted 1,3,4-oxadiazoles to illustrate the scaffold's potential.
Antimicrobial Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. The 1,3,4-oxadiazole scaffold has proven to be a promising foundation for the development of new antibacterial and antifungal agents.[20]
Mechanisms of Action:
The precise mechanisms are varied, but they often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the compounds, which can be tuned by substituents, plays a key role in their ability to penetrate microbial cell membranes.[19]
Structure-Activity Relationship (SAR):
-
Antibacterial: The presence of a furan ring at the 5-position has been shown to impart remarkable antibacterial activity.[19] Derivatives containing a quinolone moiety have also shown strong activity against Pseudomonas aeruginosa and Staphylococcus aureus.[20]
-
Antifungal: Substitutions with electron-withdrawing groups like chlorine or nitro on the phenyl ring tend to enhance antifungal activity.[19] Some derivatives have shown antifungal efficacy comparable or superior to standard drugs like ketoconazole.[7]
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[7][21]
Mechanisms of Action:
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production. The in vivo carrageenan-induced rat paw edema model is a standard assay for evaluating this activity.[21][22]
Structure-Activity Relationship (SAR):
Studies have shown that derivatives with chloro or nitro substitutions on the phenyl ring exhibit potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin.[21][22][23]
Preclinical Evaluation Framework
A structured, multi-tiered approach is essential for evaluating the therapeutic potential of novel 5-Phenyl-[3][4][5]oxadiazol-2-YL-methylamine derivatives. This process begins with high-throughput in vitro screening to identify promising candidates and progresses to more complex in vivo models for efficacy and safety assessment.[3][24]
Caption: Potential mechanism of action via EGFR pathway inhibition.
In Vivo Evaluation Protocols
Compounds that demonstrate significant and mechanistically interesting in vitro activity must be evaluated in animal models to assess their real-world therapeutic potential and safety. [5][25] Protocol 5: Human Tumor Xenograft Model
This is the most common in vivo model for assessing anticancer efficacy. [25][26]
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice) to form a solid tumor. The immunodeficient host prevents rejection of the human cells. [5]* Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: Excise the tumors and weigh them. Calculate the percentage of Tumor Growth Inhibition (TGI). Tissues can be collected for further histopathological or biomarker analysis. A successful candidate will show significant TGI without causing excessive weight loss or other signs of toxicity.
-
Future Perspectives and Conclusion
The 5-Phenyl-o[3][4][5]xadiazol-2-YL-methylamine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The extensive research into its anticancer potential has revealed multiple mechanisms of action and provided a solid foundation for rational drug design. Future efforts should focus on:
-
Target Selectivity: Synthesizing derivatives with high selectivity for specific cancer-related targets to minimize off-target effects and improve the therapeutic index.
-
Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Expansion to Other Therapeutic Areas: Further investigating the potent antimicrobial and anti-inflammatory activities to address the growing challenges of drug resistance and chronic inflammatory diseases.
References
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- PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. J Appl Toxicol, 39(1), 38-71.
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- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- PMC. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- PubMed. (2020). Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors. Curr Drug Discov Technol, 17(1), 79-86.
- PubMed. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chem Pharm Bull (Tokyo), 61(2), 151-9.
- PubMed. (n.d.). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds.
- Vertex AI Search. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
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- PMC. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives.
- PubMed. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorg Med Chem, 17(5), 2017-29.
- Bentham Science Publisher. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Medicinal Chemistry, 21(9).
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- Neliti. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole.
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- PMC. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- PMC. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
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- European Journal of Medicinal Chemistry. (1996). Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. 31(10), 819-825.
- PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
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- PMC - NIH. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.
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- Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE.
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Comprehensive Synthesis Guide: 1,3,4-Oxadiazole-2-yl-methylamine Scaffolds
This guide details the synthesis of 1,3,4-oxadiazole-2-yl-methylamine scaffolds, focusing on high-fidelity pathways suitable for medicinal chemistry and drug development.
Executive Summary
The 1,3,4-oxadiazole-2-yl-methylamine moiety is a privileged pharmacophore in drug discovery, serving as a metabolically stable bioisostere for amides and esters. Its ability to engage in hydrogen bonding while maintaining a planar, electron-deficient aromatic profile makes it ideal for fragment-based drug design.
This technical guide moves beyond generic literature to provide two distinct, self-validating synthetic workflows designed for specific project phases:
-
The "Diversity-Oriented" Pathway (Boc/Iodine): Best for late-stage functionalization and library generation.
-
The "Scale-Up" Pathway (Phthalimide/POCl₃): Best for multi-gram synthesis where acid stability is required during cyclization.
Part 1: Strategic Retrosynthesis & Pathway Selection
The synthesis hinges on the stability of the
Visualizing the Disconnection
The following diagram illustrates the two primary logic flows for accessing the target scaffold.
Figure 1: Retrosynthetic logic splitting into mild oxidative cyclization (Green) and robust dehydrative cyclization (Red).
Part 2: Detailed Experimental Protocols
Protocol A: The "Diversity-Oriented" Route (Boc-Compatible)
Mechanism: Oxidative cyclization of acylhydrazones using Iodine (
Step 1: Formation of N-Boc-Glycine Hydrazide
-
Reagents: N-Boc-Glycine (1.0 eq), TBTU or EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq), Hydrazine Hydrate (3.0 eq).
-
Solvent: DMF or DCM.
-
Procedure:
-
Activate N-Boc-Glycine with coupling agents in solvent at 0°C for 30 min.
-
Add Hydrazine Hydrate slowly (to avoid dimer formation).
-
Stir at RT for 4–6 hours.
-
Validation: TLC should show a polar spot; MS confirms
. -
Workup: Dilute with EtOAc, wash with saturated
and brine.
-
Step 2: Condensation & Oxidative Cyclization (One-Pot Variant)
-
Reagents: N-Boc-Glycine Hydrazide (1.0 eq), Aryl Aldehyde (1.0 eq), Iodine (
, 1.1 eq), Potassium Carbonate ( , 3.0 eq). -
Solvent: DMSO or Dioxane.
-
Procedure:
-
Mix Hydrazide and Aldehyde in solvent; stir at RT for 2 hours to form the Acylhydrazone intermediate (check by TLC).
-
Add
followed by . -
Heat to 80–100°C for 4–12 hours.
-
Mechanism: The base generates an N-iodo-hydrazone species which undergoes intramolecular nucleophilic attack by the carbonyl oxygen, followed by elimination of HI.
-
-
Purification: Quench with aqueous
(to remove excess iodine). Extract with EtOAc.[1] Purify via column chromatography.[1][2]
Step 3: Boc-Deprotection
-
Standard TFA/DCM (1:1) or 4M HCl in Dioxane.[3]
Protocol B: The "Scale-Up" Route (Phthalimide-Protected)
Mechanism: Classical dehydrative cyclization using Phosphorus Oxychloride (
Step 1: Synthesis of N-Phthaloyl-Glycine Hydrazide
-
Starting Material: Reaction of Phthalic Anhydride with Glycine, followed by activation (e.g.,
to acid chloride) and reaction with Hydrazine. -
Key Intermediate: N-Phthaloyl-glycyl hydrazide.
Step 2:
Mediated Cyclization
-
Reagents: N-Phthaloyl-Glycine Hydrazide (1.0 eq), Carboxylic Acid or Acid Chloride (1.0 eq),
(Excess, acts as solvent/reagent). -
Procedure:
-
Reflux the mixture at 100–110°C for 4–6 hours.
-
Critical Safety: Quench carefully by pouring onto crushed ice/NaOH.
hydrolysis is exothermic and violent. -
Yield: Typically high (70–90%). The phthalimide group remains intact.
-
Step 3: Global Deprotection (The "Ingenious" Step)
-
Reagent: Hydrazine Hydrate (Ethanol, Reflux).
-
Outcome: This single step performs two functions:
-
It cleaves the Phthalimide protecting group (Gabriel synthesis mechanism).
-
It does not cleave the 1,3,4-oxadiazole ring (which is stable to hydrazine under these conditions).
-
-
Product: Free 1,3,4-oxadiazole-2-yl-methylamine.
Part 3: Comparative Data & Decision Matrix
| Feature | Pathway A (Boc / Iodine) | Pathway B (Phthalimide / POCl₃) |
| Primary Use Case | Library generation, SAR exploration | Multi-gram intermediate synthesis |
| Reaction Conditions | Mild, Basic, Oxidative | Harsh, Acidic, Dehydrative |
| 5-Position Substituent | Derived from Aldehydes (Wide availability) | Derived from Acids/Acid Chlorides |
| Atom Economy | Moderate (Iodine waste) | High (if POCl₃ recycled/neutralized) |
| Critical Limitation | Not compatible with oxidation-sensitive groups | Not compatible with acid-sensitive groups |
Reaction Workflow Diagram
Figure 2: Step-wise progression of intermediates for both pathways.
References
-
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Source: Organic Letters (2015).[4] URL:[Link]
-
Iodine-mediated oxidative cyclization of acylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles. Source: Journal of Organic Chemistry (2013). URL:[Link]
-
Synthesis of 2-amino-1,3,4-oxadiazoles using tosyl chloride/pyridine-mediated cyclization. Source: Organic Letters (2014). URL:[Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Source: Journal of Chemical Reviews (2022).[5] URL:[Link]
-
Polymer-supported Burgess reagent for the synthesis of 1,3,4-oxadiazoles. Source: Tetrahedron Letters (2000). URL:[Link]
Sources
The 5-Phenyl-1,3,4-Oxadiazole Scaffold: A Pharmacophore of Clinical Precision
Executive Summary
The 1,3,4-oxadiazole moiety, specifically its 5-phenyl derivative, represents a privileged structure in modern medicinal chemistry.[1] Unlike simple heterocycles, this scaffold acts as a rigid, lipophilic spacer that mimics the peptide bond (
Chemical Architecture & Bioisosterism
The 5-phenyl-1,3,4-oxadiazole core is planar and electron-deficient. Its pharmacological significance stems from three intrinsic properties:
-
Bioisosterism: It serves as a non-hydrolyzable bioisostere of esters and amides. Replacing a carbonyl group with this ring often improves in vivo half-life without sacrificing binding affinity.
-
Lipophilicity Modulation: The moiety increases logP values compared to amides, enhancing membrane permeability (passive transport) across the blood-brain barrier (BBB) or bacterial cell walls.
-
Ligand Anchoring: The nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, while the phenyl group at position 5 facilitates hydrophobic interactions within receptor pockets (e.g., the ATP-binding site of kinases).
Synthetic Methodologies: From Precursor to Scaffold
Reliable synthesis is the bedrock of drug discovery. Below are two field-proven protocols for generating the 5-phenyl-1,3,4-oxadiazole core.
Protocol A: Iodine-Mediated Oxidative Cyclization (Green Chemistry)
Recommended for sensitive substrates where thermal stress must be minimized.
Mechanism:
-
Reagents: Benzaldehyde derivative (1.0 eq), Benzhydrazide (1.0 eq), Molecular Iodine (
, 1.1 eq), (3.0 eq). -
Solvent: DMSO or Dioxane (Anhydrous).
-
Step-by-Step:
-
Condensation: Dissolve benzhydrazide and benzaldehyde in ethanol. Reflux for 2-3 hours to form the acylhydrazone intermediate. Verify by TLC (Hexane:EtOAc 7:3).
-
Cyclization: Resuspend the isolated hydrazone in DMSO. Add
followed by .[2] -
Reaction: Stir at 80°C for 4-6 hours. The solution will transition from deep purple (
) to pale yellow as the oxidant is consumed. -
Work-up: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate. -
Validation: A characteristic IR peak shift from
(C=O) to (C=N) confirms cyclization.
-
Protocol B: Dehydrative Cyclization (Classic)
Recommended for robust substrates requiring high yields.
-
Reagents: Benzoic acid hydrazide derivative, Phosphorus Oxychloride (
). -
Procedure: Reflux the hydrazide in neat
for 6-8 hours. Pour onto crushed ice/sodium bicarbonate. -
Note: While high-yielding, this method is incompatible with acid-sensitive groups (e.g., Boc-protected amines).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic conversion of carboxylic acids/aldehydes into the oxadiazole core via acylhydrazone intermediates.[3][4]
Pharmacological Mechanisms
The 5-phenyl-1,3,4-oxadiazole moiety is not merely a linker; it is a pharmacophore that actively participates in ligand-receptor binding.
Anticancer Activity: Kinase Inhibition (EGFR/VEGFR)
The scaffold mimics the adenine ring of ATP, allowing it to slot into the hydrophobic pocket of tyrosine kinases.
-
Mechanism: The oxadiazole nitrogen atoms form hydrogen bonds with amino acid residues (e.g., Met793 in EGFR) in the hinge region. The 5-phenyl ring engages in hydrophobic interactions with the gatekeeper residue.
-
Evidence: Derivatives have shown
values in the nanomolar range against EGFR-overexpressing cell lines (MCF-7, A549), comparable to Erlotinib.
Anti-Inflammatory: COX-2 Selectivity
-
Mechanism: The rigid oxadiazole ring orients the phenyl group into the secondary pocket of COX-2 (cyclooxygenase-2), a feature absent in COX-1. This confers selectivity, reducing the gastric ulceration side effects associated with non-selective NSAIDs.
Antimicrobial: DNA Gyrase Inhibition
-
Mechanism: In bacterial strains (S. aureus, E. coli), these derivatives inhibit DNA gyrase subunit B, preventing bacterial DNA replication. The planar structure intercalates between base pairs or binds to the ATP-binding site of the enzyme.
Visualization: EGFR Signaling Inhibition
Figure 2: Mechanism of Action. The oxadiazole derivative competitively inhibits ATP binding at the EGFR kinase domain, halting the downstream Ras/Raf proliferation cascade.
Structure-Activity Relationships (SAR)
Optimizing the 5-phenyl-1,3,4-oxadiazole scaffold requires precise substitution on the phenyl ring.
| Position | Substituent Type | Pharmacological Effect | Mechanistic Rationale |
| Para (4') | Electron-Withdrawing (F, Cl, | Increased Potency | Enhances lipophilicity and metabolic stability; Halogens often fill small hydrophobic pockets in the receptor. |
| Para (4') | Electron-Donating ( | Moderate Potency | Increases electron density on the ring, potentially strengthening |
| Meta (3') | Bulky Groups | Reduced Activity | Often causes steric hindrance preventing the molecule from fitting into the active site cleft. |
| Ortho (2') | Hydroxyl (-OH) | Variable | Can form intramolecular H-bonds with the oxadiazole nitrogen, locking conformation (rigidification). |
Visualization: SAR Logic Map
Figure 3: SAR analysis showing how specific substitutions on the phenyl ring modulate biological efficacy.
Experimental Protocol: MTT Cytotoxicity Assay
A self-validating protocol to assess the anticancer potential of synthesized derivatives.
Objective: Determine
Materials:
-
MCF-7 cell line (ATCC).[5]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well culture plates.
-
DMSO (solubilizing agent).[6]
Protocol:
-
Seeding: Seed
cells/well in 100 L DMEM media. Incubate for 24h at 37°C ( ) to allow attachment. -
Treatment: Add synthesized compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Validation: Viable cells will metabolize yellow MTT into purple formazan crystals. -
Solubilization: Discard supernatant carefully. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Plot Log(concentration) vs. Viability to calculate .
References
-
Ahsan, M. J., et al. (2012). "Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues." Medicinal Chemistry Research. Link
-
Bondock, S., et al. (2012). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. Link
-
Kavitha, S., et al. (2016). "Synthesis, characterization and biological evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives." Journal of Saudi Chemical Society. Link
-
Glomb, T., et al. (2018).[7] "1,3,4-Oxadiazole derivatives: A review of their anticancer activity." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Zhang, K., et al. (2014). "Design, synthesis and anticancer activity of novel 1,3,4-oxadiazole derivatives." European Journal of Medicinal Chemistry. Link
-
Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole based quinoline derivatives." Journal of Saudi Chemical Society. Link
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History of 1,3,4-oxadiazole scaffolds in medicinal chemistry
Executive Summary
The 1,3,4-oxadiazole ring is not merely a structural curiosity; it is a cornerstone of modern medicinal chemistry. Historically utilized as a robust bioisostere for esters and amides, this five-membered heterocyclic scaffold has evolved from a simple linker to a pharmacophoric centerpiece in blockbuster therapeutics like Raltegravir (Isentress). This guide analyzes the structural rationale, synthetic evolution, and clinical trajectory of the 1,3,4-oxadiazole scaffold, providing actionable protocols for drug developers.
The Bioisosteric Imperative: Structural Rationale
In drug design, the transition from a lead compound to a drug candidate often stalls due to metabolic instability. Carboxylates, esters, and amides are prone to rapid hydrolysis by esterases and amidases in vivo.
The 1,3,4-oxadiazole ring serves as a non-classical bioisostere for these groups. It mimics the planar topography and electronic distribution of the amide bond but lacks the hydrolytically labile carbonyl bond.
Key Physicochemical Advantages:
-
Metabolic Stability: Resistant to rapid enzymatic hydrolysis (though sensitive to extreme pH, see Section 4).
-
Hydrogen Bonding: The Nitrogen at positions 3 and 4 acts as a weak hydrogen bond acceptor.
-
Lipophilicity Modulation: generally lowers logP compared to carbocycles, improving water solubility while maintaining membrane permeability.
Visualization: The Bioisosteric Replacement Logic
The following diagram illustrates the structural and functional mapping between a labile amide bond and the stable 1,3,4-oxadiazole scaffold.
Caption: Figure 1. Transition from labile amide bonds to the robust 1,3,4-oxadiazole scaffold, highlighting the resolution of metabolic instability.
Synthetic Evolution: From Harsh Dehydration to Green Oxidative Cyclization
Historically, the synthesis of 1,3,4-oxadiazoles relied on the harsh dehydration of 1,2-diacylhydrazines using phosphorus oxychloride (
The Modern Standard: Iodine-Mediated Oxidative Cyclization
Current medicinal chemistry prioritizes "green" oxidative cyclization of acylhydrazones. This method is transition-metal-free, uses mild reagents (
Validated Experimental Protocol
Target: Synthesis of 2,5-disubstituted-1,3,4-oxadiazole via Oxidative Cyclization.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
Hydrazide substrate (1.0 equiv)
-
Molecular Iodine (
) (1.2 equiv)[2] -
Potassium Carbonate (
) (3.0 equiv)[2] -
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Condensation (In Situ): In a round-bottom flask, combine the aldehyde and hydrazide in ethanol. Reflux for 2–4 hours to form the acylhydrazone intermediate. Remove ethanol under reduced pressure.
-
Cyclization: Redissolve the crude acylhydrazone in DMSO.
-
Reagent Addition: Add
followed by the slow addition of molecular iodine ( ). -
Reaction: Heat the mixture to 100°C. Monitor via TLC (typically 2–5 hours). The reaction proceeds via an oxidative mechanism where the iodine facilitates the closure of the ring.
-
Quench: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (
) to neutralize excess iodine. -
Workup: Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Visualization: Synthetic Pathway
Caption: Figure 2. The iodine-mediated oxidative cyclization pathway, a preferred transition-metal-free method for generating the oxadiazole core.[1]
Clinical Success: The Case of Raltegravir[3]
The most authoritative validation of the 1,3,4-oxadiazole scaffold is Raltegravir (Merck & Co.), the first FDA-approved HIV integrase inhibitor (2007).
Mechanism of Action (MOA): HIV Integrase is responsible for inserting the viral DNA into the host (human) genome. Raltegravir contains a 5-hydroxy-1,6-naphthyridine core linked to a 1,3,4-oxadiazole ring.
-
Role of the Scaffold: The oxadiazole ring in Raltegravir is not just a linker; it positions the metal-chelating groups (which bind the Magnesium ions in the enzyme's active site) in the correct orientation. It locks the conformation to ensure high affinity for the integrase catalytic loop.
Visualization: Raltegravir MOA
Caption: Figure 3. Mechanism of Action for Raltegravir. The oxadiazole ring facilitates the precise geometry required to chelate active-site magnesium ions.
Scientific Integrity: Critical Limitations
As a scientist, one must acknowledge the limitations of any tool. While 1,3,4-oxadiazoles are generally stable, recent data suggests vulnerability under extreme pH conditions.
-
Hydrolytic Sensitivity: Research indicates that Raltegravir's oxadiazole ring can undergo hydrolysis at pH 1.0 (simulating gastric environment) and pH 13.0 , leading to ring cleavage and loss of antiviral activity [5].
-
Mitigation Strategy: In formulation chemistry, this risk is managed by enteric coatings or buffering agents, and by using cyclodextrins (e.g.,
-CD) to encapsulate the drug, shielding the oxadiazole ring from hydrolytic attack [5].
Table 1: Comparative Profile of the 1,3,4-Oxadiazole Scaffold
| Feature | 1,3,4-Oxadiazole | Amide (Bioisostere) | Ester |
| Metabolic Stability | High (Liver Microsomes) | Low to Moderate | Low (Esterases) |
| H-Bond Acceptor | Yes (Weak, N3/N4) | Yes (Carbonyl) | Yes (Carbonyl) |
| H-Bond Donor | No | Yes (NH) | No |
| Solubility | Moderate to High | Moderate | Low |
| Toxicity Risk | Low (Generally) | Low | Low |
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Nature Reviews Drug Discovery, 11, 219–234. Link
-
Summa, V., et al. (2008).[3] "Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor."[4][3][5] Journal of Medicinal Chemistry, 51(18), 5843–5855.[3] Link
-
Yu, W., et al. (2013).[1] "Iodine-Mediated Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles." The Journal of Organic Chemistry, 78(20), 10337–10343. Link
-
Ainsworth, C. (1965).[6] "The 1,3,4-Oxadiazoles."[1][5][7][8][9][10][11][12][13][14][15][16] Journal of the American Chemical Society, 87, 5800.
-
Usui, K., et al. (2023). "Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity."[17] PNAS Nexus, 3(1). Link
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. (PDF) I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [academia.edu]
- 3. medkoo.com [medkoo.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. jusst.org [jusst.org]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
- 15. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Weight and Physicochemical Descriptors of 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine
Technical Guide for Medicinal Chemistry & Drug Design Applications
Executive Summary
5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine (CAS: 46182-58-5) represents a critical pharmacophore in modern drug discovery.[1][2][3] As a bioisostere for amide or ester linkages, the 1,3,4-oxadiazole core offers enhanced metabolic stability and improved hydrogen bonding potential compared to traditional peptide bonds.[2]
This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and "drug-likeness."[2] It is designed for researchers utilizing this scaffold as a primary amine building block for library generation, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Chemical Identity & Structural Analysis[1][2][4][5][6]
| Descriptor | Value / Detail |
| IUPAC Name | 1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
| Common Name | (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine |
| CAS Number | 46182-58-5 |
| Molecular Formula | |
| SMILES | NCC1=NN=C(O1)c2ccccc2 |
| Molecular Weight | 175.19 g/mol |
Structural Logic
The molecule consists of three distinct domains, each serving a specific function in ligand-protein binding:
-
Phenyl Ring (Lipophilic Domain): Provides
stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. -
1,3,4-Oxadiazole Core (Linker/Acceptor): Acts as a rigid, planar spacer. The nitrogen atoms (
) and oxygen atom serve as hydrogen bond acceptors (HBA). -
Methylamine Tail (Polar/Basic Domain): The primary amine (
) acts as a hydrogen bond donor (HBD) and, depending on pH, a cationic anchor (forming salt bridges with Asp or Glu residues).
Physicochemical Descriptors & Drug-Likeness
The following data aggregates experimental values and high-confidence computational predictions (cLogP, pKa) essential for ADMET profiling.
Core Descriptors Table[2][8]
| Property | Value | Context for Drug Design |
| Molecular Weight (MW) | 175.19 Da | Ideal for fragment-based drug discovery (FBDD); allows significant room for derivatization while staying <500 Da (Lipinski).[1][2] |
| cLogP (Lipophilicity) | ~0.8 – 1.2 | Optimal. The compound is moderately lipophilic, ensuring membrane permeability without sequestration in fatty tissues. |
| TPSA (Polar Surface Area) | ~65-70 Ų | High Permeability. Predicted to have good oral bioavailability (>140 Ų usually limits absorption).[2] |
| H-Bond Donors (HBD) | 2 | Derived from the primary amine ( |
| H-Bond Acceptors (HBA) | 4 | Includes the oxadiazole ring nitrogens/oxygen and the amine nitrogen.[2] |
| pKa (Conjugate Acid) | ~7.8 – 8.5 | Physiologically Relevant. Lower than benzylamine (~9.5) due to the electron-withdrawing oxadiazole ring.[2] A significant fraction remains uncharged at physiological pH (7.4), aiding membrane crossing. |
| Melting Point | 72 – 76 °C | Solid at room temperature; easy to handle as a free base or stable HCl salt. |
Descriptor Impact Visualization
The diagram below illustrates how these specific descriptors influence the compound's pharmacokinetic fate.
Figure 1: Interplay between physicochemical descriptors and pharmacokinetic outcomes.
Synthetic Protocol: The "Gabriel" Route
While direct amination of chloromethyl intermediates is possible, it often leads to polyalkylation (secondary/tertiary amine byproducts). For high-purity applications in drug development, the Gabriel Synthesis or the Delépine Reaction is the industry standard.
The following protocol outlines the Gabriel Synthesis pathway, which ensures the exclusive formation of the primary amine.
Step-by-Step Methodology
Phase 1: Formation of the Chloromethyl Scaffold[2]
-
Reagents: Benzohydrazide (1.0 eq), Chloroacetyl chloride (1.1 eq),
(anhydrous), Acetone/DCM. -
Procedure:
-
Suspend benzohydrazide in dry acetone.
-
Add
(base scavenger). -
Add chloroacetyl chloride dropwise at 0°C. Stir at RT for 4 hours.
-
Cyclization: The resulting intermediate is often cyclized in situ or in a second step using Phosphorus Oxychloride (
) (reflux, 4-6h) or Burgess Reagent (milder conditions) to yield 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole .[1][2]
-
Phase 2: Nucleophilic Substitution (Gabriel)[2]
-
Reagents: Potassium Phthalimide (1.1 eq), DMF (Dimethylformamide), 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole.[1][2]
-
Procedure:
-
Dissolve the chloromethyl oxadiazole in DMF.
-
Add Potassium Phthalimide.
-
Heat to 80-90°C for 4-6 hours.
-
Pour into ice water; filter the precipitated phthalimide intermediate.
-
Phase 3: Amine Liberation[1]
-
Reagents: Hydrazine hydrate (
), Ethanol. -
Procedure:
-
Suspend the phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (excess, ~2-3 eq).[2]
-
Reflux for 2-4 hours.[1][2] A white precipitate (phthalhydrazide) will form.
-
Workup: Cool, filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to form the amine hydrochloride salt (highly soluble in water). Wash with ether to remove non-basic impurities. Basify (NaOH) and extract with DCM to obtain the free amine.
-
Synthesis Workflow Diagram
Figure 2: Gabriel synthesis pathway for high-purity primary amine production.
Application in Drug Discovery
This molecule is rarely the final drug; it is a privileged scaffold . Its utility lies in its reactivity and properties:
-
Peptide Isostere: The oxadiazole ring mimics the electronic distribution of amide bonds but lacks the hydrolytic instability.
-
Linker Chemistry: The primary amine allows for rapid coupling with carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamides), or isocyanates (ureas), creating diverse libraries.
-
Metabolic Stability: Unlike esters, the 1,3,4-oxadiazole ring is generally resistant to esterases and peptidases, prolonging the half-life of the drug candidate.
Key Biological Targets:
-
Antimicrobial: Derivatives have shown potency against S. aureus and M. tuberculosis by inhibiting cell wall synthesis enzymes.
-
Anticancer: Inhibitors of specific kinases (e.g., EGFR) often incorporate the oxadiazole linker to position the phenyl ring in a hydrophobic pocket.
References
-
PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2026).
- Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (General reference for Oxadiazole bioisosteres).
-
Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link][2]
Sources
Methodological & Application
Reagents for cyclization of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine precursors
Application Note 134-OX: Strategic Cyclization Protocols for 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine
Introduction & Pharmacophore Significance
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. It offers improved metabolic stability and lipophilicity profiles while maintaining hydrogen bond acceptor capabilities.
The specific target, This compound , represents a critical "linker-pharmacophore" hybrid. The aminomethyl tether allows for further functionalization (e.g., reductive amination, amide coupling), making this molecule a versatile building block for peptidomimetics, antimicrobial agents, and kinase inhibitors.
This guide addresses the critical bottleneck in its synthesis: the cyclodehydration of the acyclic precursor. We present three distinct protocols ranging from classical industrial methods to modern, "green" catalytic approaches.
Retrosynthetic Logic & Precursor Design
To synthesize the target, the most logical retrosynthetic disconnection involves the 2,5-closure of a 1,2-diacylhydrazine intermediate. This intermediate is typically assembled from benzohydrazide and an
Critical Consideration: The choice of cyclization reagent dictates the choice of the amine protecting group (PG).
-
Acid-Labile PGs (Boc): Require mild, non-acidic cyclization (Method B or C).
-
Robust PGs (Cbz, Phthalimide): Compatible with harsh, acidic cyclization (Method A).
Figure 1: Retrosynthetic pathway and decision logic for protecting group compatibility.
Reagent Selection Matrix
Select your protocol based on available equipment, scale, and substrate sensitivity.
| Feature | Method A: Phosphoryl Chloride ( | Method B: T3P (Propylphosphonic Anhydride) | Method C: Burgess Reagent |
| Mechanism | Vilsmeier-Haack type activation | Anhydride activation (Mild) | Intramolecular elimination (syn) |
| Reaction Type | "Brute Force" Dehydration | Chemoselective Cyclization | Neutral Dehydration |
| Conditions | Reflux (80–100°C), Harsh Acidic | Room Temp to 50°C, Mild | Mild Heat (50–70°C), Neutral |
| PG Compatibility | Cbz, Phthalimide (Boc will degrade) | Boc, Cbz, Fmoc | Boc, Cbz |
| Yield | High (80–95%) | Good to Excellent (70–90%) | Moderate to Good (60–80%) |
| Scalability | High (Industrial Standard) | High (Safe, no exotherm) | Low (Reagent is expensive) |
| Safety Profile | High Risk: Reacts violently with water. | Green: Water-soluble byproducts. | Moderate: Sulfur byproducts. |
Detailed Protocols
Method A: The Industrial Standard ( )
Best for: Large-scale synthesis where the amine is protected with a robust group (e.g., Phthalimide).
Mechanism:
Protocol:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a
drying tube. -
Dissolution: Charge the flask with
-Benzoyl-N'-(phthalimidoacetyl)hydrazine (10.0 mmol). -
Reagent Addition: Carefully add Phosphorus Oxychloride (
) (10–15 mL) as the solvent and reagent. Caution: Perform in a fume hood. is corrosive. -
Reaction: Heat the mixture to reflux (100–110°C) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The reaction is complete when the starting material spot disappears.
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!
-
Allow the excess
to hydrolyze completely (approx. 30 mins).
-
-
Workup:
-
Neutralize the aqueous suspension with solid
or 10% NaOH solution to pH 7–8. -
The solid product often precipitates out. Filter, wash with cold water, and dry.
-
Alternatively, extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
-
Deprotection (Post-Cyclization): Remove the phthalimide group using Hydrazine Hydrate in Ethanol (Ing–Manske procedure) to yield the free amine.
Expert Tip: If the reaction turns into a "black tar," reduce the temperature to 80°C and check the purity of your
Method B: The "Green" One-Pot (T3P)
Best for: Research scale, acid-sensitive substrates (Boc-protected amines), and one-pot efficiency.
Mechanism: T3P (Propylphosphonic anhydride) activates the carboxylic acid/amide oxygen without generating strong acid, allowing cyclization under mild conditions.
Protocol:
-
Setup: 100 mL RBF with magnetic stirring.
-
Coupling/Cyclization:
-
Dissolve Benzohydrazide (5.0 mmol) and Boc-Gly-OH (5.0 mmol) in Ethyl Acetate or DMF (20 mL).
-
Add Triethylamine (TEA) (15.0 mmol).
-
Cool to 0°C.[1]
-
Add T3P (50% w/w in EtOAc, 10.0 mmol) dropwise.
-
-
Reaction:
-
Stir at room temperature for 1 hour (formation of diacylhydrazine).
-
Heat to 80°C for 6–12 hours to drive the cyclization.
-
-
Workup:
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane.
Expert Tip: T3P is far superior to EDC/HOBt for the cyclization step. If the cyclization is sluggish, add 1 equivalent of pyridine.
Method C: The Burgess Reagent Route
Best for: Highly sensitive substrates where neutral pH is mandatory.
Protocol:
-
Precursor: Start with the isolated
-Benzoyl-N'-(Boc-glycyl)hydrazine. -
Reaction: Dissolve the precursor (1.0 mmol) in anhydrous THF (10 mL).
-
Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 mmol).
-
Conditions: Heat to 50–60°C under
for 2–4 hours. -
Workup: Concentrate the reaction mixture and purify directly via flash column chromatography (
, MeOH/DCM gradient).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Method A) | Hydrolysis during quench | Ensure pH is adjusted to >7 immediately after quenching. Oxadiazoles can hydrolyze in strong acid/heat. |
| Black/Tarry Product | Decomposition | Lower reaction temp. Ensure |
| Incomplete Cyclization (Method B) | Steric hindrance or low temp | Increase T3P equivalents to 2.5 eq. Increase temp to reflux (EtOAc). |
| Loss of Boc Group | Acidic environment | Switch from Method A to Method B or C immediately. |
Safety & Handling
-
: Reacts violently with water to release HCl and Phosphoric acid. Never add water to hot
. Always use a blast shield. -
T3P: Generally safe but can be an irritant. Store in a cool, dry place.
-
Oxadiazoles: Some derivatives are biologically active; handle with standard PPE (gloves, goggles, lab coat).
References
-
T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, vol. 50, no. 26, 2009.
-
Iodine Oxidative Cycliz
-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[3][4] Journal of Organic Chemistry, vol. 78, no. 20, 2013. -
Burgess Reagent Protocol: Wipf, P., & Miller, C. P.[5] "A New Synthesis of 1,3,4-Oxadiazoles." Tetrahedron Letters, vol. 33, 1992.[5]
-
General
Methods: ChemicalBook Protocols for 5-methyl-1,3,4-oxadiazol-2-amine.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 5. journal.iisc.ac.in [journal.iisc.ac.in]
Coupling reactions using 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine as a building block
Introduction & Molecule Profile[1][2][3][4][5]
The Pharmacophore
5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine (hereafter Ox-Amine ) is a high-value building block in medicinal chemistry. The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic esters and amides , offering improved metabolic stability and hydrogen-bonding capabilities while maintaining a flat, aromatic profile.
When linked via a methylene bridge to a primary amine, this scaffold serves as a versatile "linker" or "warhead" delivery system. It is frequently employed in:
-
Peptidomimetics: Replacing unstable peptide bonds.
-
Kinase Inhibitors: Targeting the hinge region via hydrogen bonding interactions.
-
Fragment-Based Drug Discovery (FBDD): As a rigid, polar core.
Physicochemical Properties
Understanding the electronic environment of Ox-Amine is critical for reaction success.
| Property | Value / Characteristic | Implication for Coupling |
| Structure | The oxadiazole is electron-withdrawing. | |
| Amine pKa | Est. 7.5 – 8.2 | Lower than benzylamine (~9.3). The amine is less nucleophilic but less prone to protonation at physiological pH. |
| Solubility | Moderate in DCM; High in DMSO, DMF, MeOH | Avoid purely non-polar solvents (Hexane/Et2O). |
| Stability | High | Stable to mild acid/base. Ring opening can occur in strong aqueous acid/base at high heat. |
Core Application I: Amide Coupling (Peptidomimetic Synthesis)
Rationale
The most common application of Ox-Amine is coupling with carboxylic acids to form stable amide bonds. Due to the reduced nucleophilicity of the amine (caused by the inductive effect of the oxadiazole ring), standard carbodiimide conditions (EDC/NHS) may be sluggish. We recommend uronium/phosphonium salts (HATU/PyBOP) for rapid, high-yield conversion.
Protocol: HATU-Mediated Coupling
Scope: Coupling Ox-Amine with N-protected amino acids or aromatic carboxylic acids.
Reagents:
-
Substrate: Carboxylic Acid Partner (1.0 equiv)
-
Amine: Ox-Amine (1.1 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Pre-activation: Add HATU (1.1 mmol) in one portion. The solution should turn slightly yellow/orange. Stir for 10–15 minutes. Critical: This ensures formation of the active ester before amine addition.
-
Addition: Add Ox-Amine (1.1 mmol) dissolved in minimal DMF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for
. Oxadiazoles ionize well). -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
Sat.
( mL) – Removes unreacted acid/HATU byproducts. -
Water (
mL) – Removes DMF. -
Brine (
mL).
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).
Troubleshooting:
-
Low Yield? The oxadiazole nitrogen can occasionally H-bond with the activating agent. Switch to PyBOP or add HOAt as an additive to boost the active ester reactivity.
Core Application II: Reductive Amination
Rationale
Creating secondary amines retains the basicity of the nitrogen, which is often required for solubility or target affinity. The 1,3,4-oxadiazole ring is stable to borohydride reducing agents, making this a robust pathway.
Protocol: STAB (Sodium Triacetoxyborohydride) Method
Scope: Reaction of Ox-Amine with aldehydes/ketones.
Reagents:
-
Amine: Ox-Amine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 equiv)
-
Reductant:
(1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Ox-Amine (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (10 mL).
-
Catalysis: Add 1 drop of glacial acetic acid. Stir for 30–60 minutes at RT. Note: Formation of the imine is often visible by a slight color change.
-
Reduction: Add
(1.5 mmol) in portions over 5 minutes. -
Reaction: Stir at RT overnight (12–16 h) under nitrogen.
-
Quench: Quench with Sat.
(aqueous). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (
). Dry organic layers over . -
Purification: Amine products often streak on silica. Use DCM/MeOH/
(95:5:0.5) as eluent.
Core Application III: Nucleophilic Aromatic Substitution ( )
Rationale
For kinase inhibitors, Ox-Amine is frequently coupled to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines). The oxadiazole acts as a distal binding element.
Protocol: Thermal Displacement
Reagents:
-
Electrophile: 2,4-Dichloropyrimidine (or similar) (1.0 equiv)
-
Amine: Ox-Amine (1.0 equiv)
-
Base:
or DIPEA (2.5 equiv) -
Solvent: n-Butanol (for thermal) or THF (for mild conditions).
Methodology:
-
Dissolve Electrophile in n-Butanol.
-
Add Base and Ox-Amine .
-
Heat to 80°C–100°C for 4–6 hours.
-
Cool to RT. The product often precipitates.
-
Filter and wash with cold ethanol.
Visualizing the Workflow
Reaction Decision Tree
The following diagram illustrates the decision logic for selecting the correct coupling pathway based on the desired linkage.
Caption: Decision matrix for coupling this compound based on target chemotype.
Mechanistic Insight: Amide Coupling
This diagram details the HATU activation specifically for this electron-deficient amine.
Caption: HATU activation pathway. The O-At ester intermediate is crucial for overcoming the lower nucleophilicity of the oxadiazole-amine.
References & Authority
-
General Reactivity of 1,3,4-Oxadiazoles:
-
Bollikolla, H. B., et al. (2022).[1] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews.
-
Relevance: Defines the stability and electronic properties of the ring system.
-
-
Amide Coupling Protocols (Electron-Deficient Amines):
-
Peptidomimetic Applications:
-
Zare, H., et al. (2018). "Efficient synthesis of novel conjugated 1,3,4-oxadiazole–peptides." RSC Advances.
-
Relevance: Specifically details coupling oxadiazole amines to peptide backbones.
-
-
Reductive Amination Standards:
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Relevance: The foundational text for the STAB protocol cited in Section 3.
-
Sources
Troubleshooting & Optimization
Catalyst selection for high-purity 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
Topic: Catalyst Selection & Process Optimization for 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine Ticket ID: OXD-5P-MA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity vs. Reactivity Trade-off
You are targeting This compound .[1] Achieving "high purity" for this specific scaffold requires navigating a critical trade-off: the 1,3,4-oxadiazole ring closure is thermodynamically demanding, often requiring harsh dehydration agents that can degrade the sensitive methylamine side chain.
The Core Challenge: The primary impurity vector in this synthesis is not the cyclization itself, but the handling of the amine functionality.
-
Route A (Direct Alkylation): Reacting 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole with methylamine often yields significant secondary/tertiary amine byproducts (dimers). Avoid for high purity.
-
Route B (Protected Precursor - Recommended): Coupling Benzohydrazide with N-Boc-Glycine, followed by cyclization and deprotection.
For Route B, the catalyst selection for the cyclization step (converting the diacylhydrazine intermediate to the oxadiazole) is the determinant of final purity.
Catalyst Selection Matrix
We categorize catalysts based on Acidity , Thermal Demand , and Workup Cleanliness .
| Catalyst System | Mechanism | Purity Profile | Recommendation |
| T3P (Propylphosphonic Anhydride) | Mild Dehydration | High. Water-soluble byproducts allow simple phase separation. | Primary Recommendation |
| Burgess Reagent | Inner salt elimination | Very High. Neutral conditions, ideal for acid-sensitive groups. | Alternative (Small Scale) |
| POCl₃ (Phosphorus Oxychloride) | Aggressive Acidic Dehydration | Low/Medium. Difficult to remove phosphorus residues; acidic conditions can prematurely cleave Boc groups, leading to tar. | Not Recommended (unless cost is paramount) |
| I₂ / K₂CO₃ | Oxidative Cyclization | Medium. Good for in situ formation from hydrazones, but iodine removal can be tedious. | Secondary Alternative |
Decision Logic Flowchart
Figure 1: Decision matrix for selecting the optimal cyclization agent based on scale and substrate sensitivity.
Recommended Protocol (High Purity)
Method: T3P-Mediated Cyclodehydration Why: T3P acts as both a coupling agent and a water scavenger. Its byproducts are water-soluble, meaning you can wash them away without chromatography in many cases.
Step-by-Step Workflow
Phase 1: Precursor Assembly
-
Dissolve Benzohydrazide (1.0 equiv) and N-Boc-Glycine (1.1 equiv) in dry Ethyl Acetate (EtOAc).
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) and Diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C.
-
Stir at RT for 2 hours. Checkpoint: LCMS should show quantitative formation of the linear diacylhydrazine.
Phase 2: Cyclization (The Critical Step)
-
Add additional T3P (1.5 equiv) to the same pot (One-Pot process).
-
Heat to reflux (approx. 75-80°C) for 8–12 hours.
-
Note: T3P requires heat to drive the entropy-disfavored ring closure.
-
-
Monitor until the linear intermediate mass disappears.
Phase 3: Workup & Isolation
-
Cool to room temperature.
-
Wash organic layer with water (2x) and saturated NaHCO₃ (2x). Crucial: This removes the phosphorus byproducts.
-
Dry (Na₂SO₄) and concentrate.[2]
-
Result: N-Boc-5-phenyl-oxadiazol-2-yl-methylamine (White/Off-white solid).
Phase 4: Deprotection
-
Dissolve intermediate in 4M HCl in Dioxane.
-
Stir 1 hour.
-
Precipitate with diethyl ether to collect the hydrochloride salt of your target amine.
Troubleshooting Guide (FAQ)
Issue 1: "My crude product is a dark brown sticky oil."
Diagnosis: Harsh acidic decomposition. Likely Cause: If you used POCl₃, the residual acid likely degraded the Boc group during the workup, creating a free amine that reacted with remaining electrophiles to form oligomers (tar). Solution:
-
Switch to T3P (Propylphosphonic anhydride).
-
If you must use POCl₃, quench the reaction into ice-cold ammonia water to instantly neutralize acid, but be aware this may hydrolyze the oxadiazole ring if left too long.
Issue 2: "I see the linear hydrazine intermediate, but ring closure is incomplete."
Diagnosis: Insufficient activation energy. Likely Cause:
-
Temperature too low: T3P cyclization requires reflux (EtOAc or Propyl Acetate). RT is not enough.
-
Wet Solvents: Water consumes the catalyst. Solution:
-
Ensure reaction temp is >70°C.
-
Add 3Å Molecular Sieves to the reaction pot.
Issue 3: "The amine is impure after deprotection."
Diagnosis: Scavenger carryover. Likely Cause: Incomplete removal of the coupling agent byproducts before the deprotection step. Solution:
-
Perform a "polishing" recrystallization of the Boc-protected intermediate (usually from Hexane/EtOAc) before the HCl deprotection step. It is much easier to purify the lipophilic Boc-intermediate than the polar free amine salt.
Mechanistic Insight
Understanding the mechanism helps you control the reaction. The T3P reagent activates the carbonyl oxygen, making it a better leaving group, which facilitates the nucleophilic attack of the hydrazide nitrogen.
Figure 2: Simplified mechanistic flow of T3P-mediated cyclodehydration.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron Letters.
-
Ilangovan, A., et al. (2015).[2] T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles.[2][3] Journal of Chemical Sciences.[2][3]
-
Brain, C. T., & Paul, J. M. (1999). Novel procedure for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using Burgess reagent.[4][5] Synlett.[6]
-
Chem-Impex International. Product Specification: (5-Phenyl-[1,3,4]oxadiazol-2-yl)methylamine.[1]
Sources
Technical Support Center: Scale-Up of 5-Phenyl-oxadiazol-2-YL-methylamine Production
Technical Support Center: Scale-Up of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine Production
Welcome to the technical support guide for the synthesis and scale-up of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. As a key building block in pharmaceutical development, ensuring a robust, safe, and efficient synthesis is paramount.[4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems that may arise during the synthesis campaign. The advice provided is based on a common synthetic route outlined below for contextual understanding.
Assumed Synthetic Workflow
A prevalent and scalable method for preparing 2-aminoalkyl-1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate. This guide will assume a pathway where benzohydrazide is first acylated with a protected amino acid derivative (e.g., N-Boc-glycine) to form the diacylhydrazine, followed by cyclodehydration and subsequent deprotection.
Caption: General Synthetic Workflow for 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine.
Q1: My acylation reaction (Step 1) is showing low conversion to the diacylhydrazine intermediate. What are the likely causes?
Answer: Low conversion in the initial coupling step is a common scale-up hurdle. The root cause often lies in reagent stoichiometry, activation, or reaction conditions.
-
Inadequate Activation of the Carboxylic Acid: The coupling agent (e.g., EDC, DCC) must be sufficiently pure and added under anhydrous conditions. Moisture will rapidly quench these reagents. On a large scale, ensure your solvent is dry and consider adding the coupling agent portion-wise to control the initial exotherm and maintain its activity.
-
Competitive Side Reactions: Benzohydrazide has two nucleophilic nitrogen atoms. While acylation typically occurs at the terminal nitrogen, side reactions can occur. Ensure the reaction temperature is kept low (e.g., 0-5 °C) during the addition of the activated acid to improve selectivity.
-
Purity of Starting Materials: Verify the purity of your benzohydrazide and N-Boc-glycine. Impurities can interfere with the coupling reaction. The presence of residual hydrazine in the benzohydrazide, for instance, can lead to unwanted byproducts.
-
pH Control: If using a carbodiimide like EDC, the reaction generates a urea byproduct. In some solvent systems, the pH can drift. While not always necessary, maintaining a neutral or slightly basic condition with a non-nucleophilic base like Diisopropylethylamine (DIPEA) can sometimes improve efficiency.[1]
Troubleshooting Protocol:
-
Run a Small-Scale Test: Before proceeding with the full batch, run a small-scale reaction using the same reagent lots.
-
Monitor by HPLC/TLC: Track the disappearance of starting materials. If the reaction stalls, a small additional charge of the coupling agent may be warranted.
-
Check for Moisture: Ensure all glassware is oven-dried and solvents are of appropriate anhydrous grade.
Q2: The cyclodehydration (Step 2) is inefficient or producing significant byproducts. How can I optimize this critical step?
Answer: The cyclodehydration is arguably the most challenging step to scale up due to the use of aggressive reagents and the potential for side reactions.[5]
-
Choice of Dehydrating Agent: While phosphorus oxychloride (POCl₃) is effective, it is highly corrosive, hazardous, and can lead to chlorinated byproducts and colored impurities, complicating work-up.[6] For scale-up, consider alternatives:
-
Propylphosphonic Anhydride (T3P®): A milder, safer, and highly efficient reagent that often produces cleaner reaction profiles. The byproducts are water-soluble phosphonic acids, simplifying extraction.
-
Burgess Reagent: Effective under neutral conditions but can be expensive for large-scale production.[5]
-
Concentrated Sulfuric Acid/PPA: Traditional reagents, but require high temperatures and can lead to charring and other side reactions, especially with sensitive functional groups.
-
-
Temperature Control: This reaction is often highly exothermic. Poor temperature control at scale can lead to runaway reactions and the formation of tars or rearranged products. Ensure your reactor has adequate cooling capacity. A semi-batch process (slow addition of the dehydrating agent at a controlled temperature) is essential for safety and selectivity.
-
Byproduct Formation: The primary byproduct is often the uncyclized, dehydrated diacylhydrazine. This indicates either insufficient reagent or a reaction temperature that is too low. Conversely, temperatures that are too high can cause degradation of the oxadiazole ring or reactions at the Boc-protecting group.
| Dehydrating Agent | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
| POCl₃ | Reflux in solvent (e.g., MeCN) or neat | Inexpensive, powerful | Highly corrosive, hazardous quench, colored byproducts |
| H₂SO₄ / PPA | High temp (100-150 °C) | Very low cost | Harsh conditions, potential for charring, difficult work-up |
| T3P® | 50-100 °C in EtOAc, MeCN | High purity, easy work-up, safer handling | Higher cost than POCl₃ |
| Burgess Reagent | Mild, often RT to 80 °C | Very mild, neutral conditions | High cost, atom inefficient |
Self-Validation Check: A successful cyclodehydration should show a clean conversion of the diacylhydrazine intermediate to a single major product by HPLC, with minimal new impurity peaks forming. The reaction mixture should also remain a manageable slurry or solution without excessive darkening or tar formation.
Q3: I'm struggling with the purification of the final product. The material is difficult to crystallize or has persistent impurities.
Answer: Purification is a critical final step that dictates the quality of your material. Challenges here often stem from issues in the preceding steps.
-
Identify the Impurity: Before attempting to remove an impurity, you must know what it is. Use LC-MS to get a mass and HPLC with a reference standard of the starting material to see if it's unreacted intermediate. A common impurity is the salt of your product with the acid used for deprotection if the final neutralization was incomplete.
-
Optimize the Neutralization/Work-up (Post-Deprotection): After removing the Boc group with an acid like TFA or HCl, the product is an amine salt. This salt must be carefully neutralized with a base (e.g., NaHCO₃, K₂CO₃) to a specific pH to liberate the free amine for extraction.
-
Problem: Over-basification can sometimes cause degradation or oiling out.
-
Solution: Monitor the pH of the aqueous layer closely during neutralization. Aim for a pH of 8-9. Ensure vigorous stirring to prevent localized pH spikes.
-
-
Solvent Selection for Extraction & Crystallization:
-
Extraction: The free amine product should have good solubility in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE). A series of extractions is more effective than a single large-volume extraction.
-
Crystallization: This is the most effective purification method at scale. You need a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Screening: Perform a small-scale solvent screen using common solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Toluene, Heptane/EtOAc mixtures).
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble particulates, and then allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure material can be beneficial.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions related to process safety, efficiency, and control during scale-up.
Q1: What are the primary safety concerns when scaling up this synthesis, particularly regarding hydrazine derivatives and dehydrating agents?
Answer: Safety is the foremost concern in process chemistry. For this synthesis, the key hazards are:
-
Hydrazine Derivatives (Starting Material): Benzohydrazide is a derivative of hydrazine. While less hazardous than hydrazine hydrate, it is still toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7] Hydrazine itself is a suspected carcinogen and has high acute toxicity.[8][9][10]
-
Runaway Reactions (Cyclodehydration): As discussed, the cyclodehydration step is often strongly exothermic. Scaling this up without proper thermal management can lead to a runaway reaction, where the temperature and pressure increase uncontrollably, potentially causing a reactor failure.[11]
-
Mitigation: Always perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to understand the thermal profile before scaling up. Implement a slow addition (semi-batch) protocol with robust reactor cooling.
-
-
Corrosive and Reactive Reagents: Reagents like POCl₃ and strong acids (H₂SO₄, TFA) are highly corrosive and can release toxic fumes. The quenching of POCl₃ with water is extremely exothermic and violent if not done carefully with cooling and slow addition.
-
Mitigation: Use appropriate materials of construction for your reactors (e.g., glass-lined steel). Ensure emergency preparedness, including access to appropriate quenchers and spill kits. All personnel must be thoroughly trained on the specific hazards of each reagent.[11]
-
Caption: Troubleshooting Logic Tree for Low Yield Issues.
Q2: How does the quality of starting materials impact the overall process at scale?
Answer: The principle of "garbage in, garbage out" is critically important in process chemistry. At scale, the impact of impure starting materials is amplified significantly.
-
Impact on Yield: Non-reactive impurities dilute your starting material, leading to lower than expected yields. Reactive impurities can consume your reagents in side reactions, requiring an excess of expensive materials to drive the primary reaction to completion.
-
Impact on Purity: Impurities in starting materials can be structurally similar to the desired product or intermediates, making them very difficult to remove in later stages ("carry-through" impurities). This can necessitate additional, costly purification steps or even lead to batch failure if the impurity cannot be removed to meet specifications.
-
Impact on Safety and Operability: Some impurities can affect reaction kinetics, leading to unexpected exotherms or sluggish reactions. Others might be insoluble, causing issues with stirring or transfers in a large reactor.
Best Practice: Always source starting materials from reputable vendors with clear specifications and a Certificate of Analysis (CoA). It is often worthwhile to develop in-house analytical tests (e.g., HPLC purity, water content by Karl Fischer) to qualify incoming lots of critical raw materials before committing them to a large-scale run.
Q3: What are the key considerations for choosing a solvent for reaction and crystallization at an industrial scale?
Answer: Solvent selection moves beyond simple solubility and becomes a multi-parameter optimization problem at scale.
-
Performance: The solvent must afford good solubility for reactants but ideally poor solubility for the product upon cooling (for crystallization). It should also be compatible with the reaction conditions (e.g., have an appropriate boiling point).
-
Safety: Solvents are classified based on their toxicity and flammability. The use of highly toxic or carcinogenic solvents (e.g., Benzene, 1,2-Dichloroethane) is heavily restricted. Ethers like THF can form explosive peroxides and require careful management. Process Hazard Analyses (PHAs) are required to assess these risks.
-
Environmental Impact: There is a strong industry drive towards "green chemistry." Solvents are ranked by their environmental impact. For example, heptane is preferred over hexane (due to neurotoxicity), and 2-MeTHF is a greener alternative to THF. The ability to recover and recycle the solvent is a major economic and environmental consideration.
-
Cost and Availability: The cost of the solvent becomes a significant factor in the overall process economics. It must be readily available in large quantities from multiple suppliers to ensure supply chain security.
-
Regulatory Acceptance: Solvents are regulated by bodies like the ICH (International Council for Harmonisation). They are grouped into classes based on their toxicity, with Class 1 solvents (e.g., Benzene, CCl₄) being banned and Class 3 solvents (e.g., Ethanol, Acetone, Heptane) having low toxic potential and being preferred.
References
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. St. John Fisher University.
- Hydrazine Safety & Handling Questions. Sciencemadness.org.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- Safety and Handling of Hydrazine.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety.
- Hydrazine Toxicology. MD Searchlight.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdsearchlight.com [mdsearchlight.com]
- 11. ehs.ufl.edu [ehs.ufl.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Phenyl-oxadiazol-2-YL-methylamine and its Analysis
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine and its Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as those based on the 1,3,4-oxadiazole scaffold, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine, a representative member of this important class of molecules. Beyond a mere theoretical exposition, this document offers a comparative perspective, weighing the merits of mass spectrometry against other analytical techniques and providing a robust experimental framework for its application.
Predicted Fragmentation Pathways of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of different bonds and the energetic favorability of the resulting fragments. For 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine, the fragmentation is anticipated to be directed by the key functional groups: the phenyl ring, the 1,3,4-oxadiazole core, and the methylamine substituent.
Under electron ionization (EI) or electrospray ionization (ESI), the initial event is the formation of a molecular ion (M⁺). The subsequent fragmentation pathways are likely to involve cleavages at the bonds adjacent to the heteroatoms and the phenyl group. Based on studies of similar 1,3,4-oxadiazole derivatives, several key fragmentation routes can be predicted.[4][5]
A primary fragmentation event is often the cleavage of the C-C bond between the oxadiazole ring and the methylamine group, leading to the formation of a stable tropylium-like ion if rearrangement occurs, or a direct cleavage product. Another significant fragmentation pathway involves the rupture of the oxadiazole ring itself, a common occurrence in the mass spectra of such heterocyclic systems.[4] This can lead to the formation of characteristic fragment ions corresponding to the phenyl-containing moiety and the nitrogen-containing fragments.
Caption: Predicted major fragmentation pathways of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine, a systematic approach is crucial. The following protocol outlines a robust methodology using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for the analysis of polar heterocyclic compounds.[1][6]
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized and purified compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of dilutions in the range of 1-10 µg/mL in the initial mobile phase for method development and optimization.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a common starting point, although for polar compounds, a mixed-mode or HILIC column might provide better retention.[1][7]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Gradient Program: A typical gradient might start at 5% B, ramping up to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable for standard analytical columns.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of basic nitrogen atoms.[2][6]
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzer is ideal for obtaining high-resolution mass data, which is invaluable for confirming elemental compositions of fragment ions.[8] A triple quadrupole instrument is also well-suited, especially for quantitative analysis.[6]
-
Scan Range: A scan range of m/z 50-500 is appropriate to capture the molecular ion and expected fragments.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.
Caption: A generalized workflow for the LC-MS analysis of small molecules.
Data Interpretation and Comparison
The acquired mass spectrum will provide a wealth of structural information. The highest m/z value with a significant intensity should correspond to the molecular ion ([M+H]⁺ in the case of ESI). The subsequent peaks at lower m/z values represent the fragment ions. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of each ion, which can be used to calculate its elemental composition and confirm the identity of the fragments.[2]
Table 1: Predicted Fragment Ions of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.0824 |
| [M-CH₂NH₂]⁺ | C₈H₅N₂O⁺ | 145.0402 |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0340 |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 |
| [CH₂NH₂]⁺ | CH₄N⁺ | 30.0344 |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a cornerstone of structural elucidation, a comprehensive analytical characterization often involves orthogonal techniques. The choice of the most suitable method depends on the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is an excellent technique for assessing the purity of the compound and for quantitative analysis.[2] When coupled with a photodiode array (PDA) detector, it can also provide information about the chromophoric system of the molecule. However, it does not provide direct structural information about the molecular weight or fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful alternative.[6] It often provides highly reproducible fragmentation patterns that are useful for library matching. However, many 1,3,4-oxadiazole derivatives may have limited volatility or may degrade at the high temperatures required for GC analysis.
Supercritical Fluid Chromatography (SFC)-MS: SFC is emerging as a valuable technique for the analysis of polar compounds that are challenging to retain in reversed-phase LC.[9] It can offer faster separations and is compatible with mass spectrometry.
Table 2: Comparison of Analytical Techniques for the Characterization of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine
| Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and selectivity; provides molecular weight and structural information; suitable for polar and non-volatile compounds.[6][10] | Can be affected by matrix effects; requires optimization of ionization conditions.[1] |
| HPLC-UV/PDA | Excellent for purity assessment and quantification; provides UV-Vis spectral data.[2] | Does not provide molecular weight or detailed structural information. |
| GC-MS | High chromatographic efficiency; reproducible fragmentation for library searching.[6] | Requires analyte to be volatile and thermally stable; potential for thermal degradation.[9] |
| SFC-MS | Good for separating polar compounds; faster than LC.[9] | Less commonly available instrumentation compared to LC-MS. |
| NMR Spectroscopy | Provides detailed information on the connectivity of atoms in the molecule. | Lower sensitivity than MS; requires larger sample amounts. |
Conclusion
The structural characterization of novel compounds like 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine is a multi-faceted challenge that requires a thoughtful application of modern analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural insight. By understanding the predictable fragmentation patterns and employing a robust experimental protocol, researchers can confidently elucidate the structure of this and related 1,3,4-oxadiazole derivatives. The integration of orthogonal techniques further strengthens the analytical workflow, ensuring the comprehensive characterization necessary for advancing drug discovery and development.
References
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
- Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a) - ResearchGate.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives - Benchchem.
- Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). - ResearchGate.
- Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation - ACS Publications. (2015, July 20).
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020, March 16).
- Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives.
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv. (2024, May 17).
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30).
- Computational methods for small molecule identification - GI Digital Library.
- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed. (2004, October 29).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC.
- Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). (2018, June 30).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10).
- Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed. (2006, March 15).
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IR spectroscopy bands for 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine identification
Decoding the Vibrational Fingerprint of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine
The structure of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine is a composite of several distinct functional groups, each contributing a unique set of absorption bands to its infrared spectrum. Understanding the origin of these bands is crucial for accurate identification.
-
Primary Amine (-CH₂-NH₂): The primary amine is one of the most revealing functional groups in the IR spectrum. It is characterized by a pair of medium-intensity, sharp bands in the high-frequency region corresponding to N-H stretching vibrations. Specifically, primary amines display both an asymmetrical stretch at a higher wavenumber and a symmetrical stretch at a lower one.[5] Additionally, the scissoring (bending) vibration of the N-H bond provides a key confirmatory band.[6]
-
Phenyl Group (C₆H₅-): The presence of a monosubstituted aromatic ring gives rise to several characteristic absorptions. The C-H bonds on the ring stretch at frequencies slightly above 3000 cm⁻¹, a region distinct from aliphatic C-H stretches.[1][2] The rigid structure of the ring also produces characteristic C=C stretching vibrations within the ring, typically seen as a series of peaks between 1600 and 1450 cm⁻¹.[7] Finally, strong C-H out-of-plane bending bands in the fingerprint region can help confirm the substitution pattern.[1]
-
1,3,4-Oxadiazole Ring: This five-membered heterocycle is defined by its C=N and C-O-C linkages. The carbon-nitrogen double bond (C=N) stretching vibration is a key indicator of the ring's formation and is typically observed in the 1650-1560 cm⁻¹ range.[8][9] The stretching of the C-O-C ether-like linkage within the ring provides another characteristic band, usually found in the 1300-1000 cm⁻¹ region.[10][11]
-
Methylene Bridge (-CH₂-): The aliphatic C-H bonds of the methylene group that links the amine to the oxadiazole ring produce stretching vibrations at wavenumbers just below 3000 cm⁻¹.[12]
The confluence of these distinct vibrational modes creates a unique spectral fingerprint. The table below summarizes the expected key absorption bands for the target molecule.
Table 1: Characteristic IR Absorption Bands for 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| ~3400-3300 & ~3330-3250 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂)[5][6] |
| ~3100-3000 | Weak to Medium | Aromatic C-H Stretch | Phenyl Group[1][2] |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Methylene (-CH₂)[12][13] |
| ~1650-1610 | Medium | C=N Stretch | 1,3,4-Oxadiazole Ring[8][9] |
| ~1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[5][6] |
| ~1600-1450 | Medium to Strong | C=C In-Ring Stretch | Phenyl Group[1][7] |
| ~1335-1250 | Medium | C-N Stretch | Aromatic Amine Moiety[5] |
| ~1100-1000 | Medium to Strong | C-O-C Stretch | 1,3,4-Oxadiazole Ring[10][11] |
| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend | Phenyl Group[1][2] |
Comparative Analysis: Distinguishing Product from Precursor
In synthetic chemistry, IR spectroscopy is exceptionally powerful for tracking the transformation of functional groups. To confirm the successful synthesis of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine, one would compare its spectrum to that of its immediate precursor. A common synthetic route involves the cyclization of a hydrazide derivative. Let's compare our target molecule with Benzoylhydrazide , a plausible starting material for forming the 5-phenyl-1,3,4-oxadiazole core.
The critical difference lies in the functional groups that are consumed and formed during the reaction. Benzoylhydrazide contains a primary amide group (a carbonyl group adjacent to an N-H), which is converted into the oxadiazole ring.
Key Spectral Differences:
-
Disappearance of the Carbonyl (C=O) Band: Benzoylhydrazide will exhibit a very strong C=O stretching band, characteristic of amides, typically around 1690-1640 cm⁻¹.[8] The absence of this strong absorption in the product spectrum is a primary indicator of a successful reaction.
-
Appearance of Oxadiazole Bands: Concurrently, the formation of the product is confirmed by the appearance of the C=N (~1650-1610 cm⁻¹) and C-O-C (~1100-1000 cm⁻¹) stretching bands, which are absent in the starting material.[8][10]
Table 2: Comparative IR Bands for Identification
| Vibrational Mode | Benzoylhydrazide (Precursor) | 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine (Product) | Significance for Identification |
| Amide C=O Stretch | ~1650 cm⁻¹ (Very Strong) [8] | Absent | Confirms consumption of the amide precursor. |
| Oxadiazole C=N Stretch | Absent | ~1630 cm⁻¹ (Medium) [14] | Confirms formation of the heterocyclic ring. |
| Oxadiazole C-O-C Stretch | Absent | ~1050 cm⁻¹ (Strong) [10][11] | Confirms formation of the heterocyclic ring. |
| Primary Amine N-H Stretch | Present (~3300, ~3200 cm⁻¹) | Present (~3400, ~3300 cm⁻¹) | Present in both, but may shift. Not a primary differentiator. |
| Aromatic C=C Stretch | Present (~1600-1450 cm⁻¹) | Present (~1600-1450 cm⁻¹) | Phenyl group is retained in the structure. |
This comparative approach provides a self-validating system; the disappearance of key reactant signals coupled with the emergence of unique product signals provides definitive evidence of the chemical transformation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an IR spectrum is highly dependent on proper sample preparation. For solid samples like the title compound, the Potassium Bromide (KBr) pellet method is standard.
Objective: To prepare a solid-state sample for FTIR analysis that is transparent to infrared radiation, minimizing scattering and producing a high-quality spectrum.
Materials:
-
FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Methodology:
-
Drying: Ensure both the KBr and the sample are free of moisture, as water (O-H bonds) has very strong IR absorptions that can obscure key spectral regions. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.
-
Grinding: Place ~200 mg of KBr into a clean, dry agate mortar. Add 1-2 mg of the sample. The causality here is crucial: the sample must be intimately and homogeneously mixed with the KBr. Grind the mixture with the pestle for 3-5 minutes until it has a fine, powder-like consistency, similar to flour. This step is critical to reduce particle size below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and produces a flat baseline.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and fuse, trapping the sample in the salt matrix.
-
Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture and will result in a poor-quality spectrum.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[15] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
A Logic-Based Workflow for Spectral Interpretation
To systematically identify the target compound, a logical workflow can be employed. This decision-making process, illustrated below, ensures that all key spectral features are considered for a confident assignment.
Caption: Workflow for IR identification of the target compound.
Conclusion
The infrared spectrum of 5-Phenyl-[1][2][3]oxadiazol-2-YL-methylamine is rich with information. Positive identification hinges on the simultaneous observation of characteristic bands for a primary amine (dual N-H stretch, N-H bend), a monosubstituted phenyl group (aromatic C-H and C=C stretches), and the 1,3,4-oxadiazole ring (C=N and C-O-C stretches). Critically, a comparative analysis against likely precursors provides the highest level of confidence, where the absence of the precursor's carbonyl (C=O) band and the presence of the heterocycle's signature peaks confirm the success of the chemical transformation. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently utilize IR spectroscopy for the unambiguous identification of this important chemical entity.
References
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. (2014, March 13). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
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The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
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15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 24). ResearchGate. Retrieved from [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024, July 26). JournalsPub. Retrieved from [Link]
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved from [Link]
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Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2012). Der Pharma Chemica, 4(5), 2059-2070. Retrieved from [Link]
-
Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(1), 44-50. Retrieved from [Link]
-
THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (1960). Defense Technical Information Center. Retrieved from [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Egyptian Journal of Chemistry, 64(1), 221-228. Retrieved from [Link]
-
Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of Young Pharmacists, 3(4), 310-314. Retrieved from [Link]
-
FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025, August 21). MDPI. Retrieved from [Link]
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017). International Journal of ChemTech Research, 10(1), 69-75. Retrieved from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]
-
IR Group Frequencies. (n.d.). UMass OWL. Retrieved from [Link]
-
Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(4-A), 629-637. Retrieved from [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 9). ResearchGate. Retrieved from [Link]
-
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024, September 11). MDPI. Retrieved from [Link]
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- 14. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. updatepublishing.com [updatepublishing.com]
Comparative Guide: Docking 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine (POXA) in Therapeutic Targets
Topic: Molecular Docking Studies of 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine in Enzyme Pockets Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of This compound (POXA) as a pharmacophore scaffold. Unlike complex drug candidates, POXA represents a "fragment-lead" containing three critical interaction zones: the lipophilic phenyl ring, the electron-rich oxadiazole core (bioisostere for esters/amides), and the primary methylamine tail (hydrogen bond donor).
This analysis compares the docking performance of POXA against industry-standard inhibitors in two distinct enzymatic environments:
-
COX-2 (Cyclooxygenase-2): A hydrophobic channel with a polar entrance.
-
MAO-B (Monoamine Oxidase B): A tight, hydrophobic aromatic cage.
The Ligand Profile: POXA vs. Alternatives
Before docking, it is critical to understand why POXA is selected over its precursors.
| Feature | POXA (The Scaffold) | Hydrazide Precursor | 1,2,4-Triazole Analog |
| Structure | Rigid 5-membered ring | Flexible linker | Rigid 5-membered ring |
| Lipophilicity (LogP) | ~1.8 (Moderate) | < 1.0 (Low) | ~1.2 (Lower) |
| H-Bond Capacity | Acceptor (N3, N4) + Donor (NH2) | Multi-donor/acceptor | High donor capacity |
| Metabolic Stability | High (Oxidatively stable) | Low (Hydrolysis prone) | High |
| Docking Role | Anchor Fragment | Flexible Linker | Polar Fragment |
Scientific Insight: The 1,3,4-oxadiazole ring is preferred over hydrazides due to metabolic stability. In docking, the planar oxadiazole ring facilitates
Comparative Docking Performance
The following data synthesizes performance metrics across standard docking protocols (AutoDock Vina and Schrödinger Glide).
Case Study A: COX-2 Inhibition (Inflammation)
Target PDB: 3LN1 (Co-crystallized with Celecoxib) Pocket Characteristics: Large hydrophobic channel with a constriction site at Arg120 and Tyr355.
| Ligand | Binding Energy ( | Key Interactions | RMSD (vs. Crystal) |
| Celecoxib (Control) | -11.2 kcal/mol | H-bond (Arg120), | 0.8 Å |
| POXA (Test) | -7.8 kcal/mol | H-bond (Arg120 via NH2), | N/A |
| Hydrazide Analog | -6.2 kcal/mol | Weak H-bonds, high entropic penalty | > 2.5 Å |
Mechanistic Analysis: POXA fits into the COX-2 active site but lacks the bulk to fill the hydrophobic side pocket (Val523) that confers COX-2 selectivity over COX-1. However, the methylamine tail forms a critical salt-bridge mimic with Glu524 or Arg120 , stabilizing the fragment. This suggests POXA is an excellent starting scaffold for fragment-based drug design (FBDD) but requires substitution on the phenyl ring to match Celecoxib's potency.
Case Study B: MAO-B Inhibition (Neurodegeneration)
Target PDB: 2V5Z (Co-crystallized with Safinamide) Pocket Characteristics: "Aromatic Cage" formed by Tyr398 and Tyr435.
| Ligand | Binding Energy ( | Key Interactions | Selectivity |
| Selegiline (Control) | -9.4 kcal/mol | Covalent (FAD), Hydrophobic (Ile199) | High |
| POXA (Test) | -8.5 kcal/mol | Moderate | |
| Benzylamine | -6.1 kcal/mol | Weak | Low |
Mechanistic Analysis: POXA performs exceptionally well in MAO-B. The planar oxadiazole ring slides between Tyr398 and Tyr435 (the "gating residues"), mimicking the transition state. The methylamine group orients toward the FAD cofactor. Unlike COX-2, where POXA is too small, in MAO-B, POXA's size is ideal for the substrate cavity, yielding scores competitive with established inhibitors.
Critical Analysis of Software: Vina vs. Glide
When publishing results for POXA, the choice of software impacts the "trustworthiness" of your data.
| Feature | AutoDock Vina | Schrödinger Glide (SP) | Recommendation |
| Scoring Function | Empirical + Knowledge-based | OPLS Force Field (Physics-based) | Use Glide for final publication data. |
| Handling POXA | Good at identifying the binding pocket. | Superior at handling the "flip" of the oxadiazole ring. | Use Vina for screening derivatives. |
| Solvation | Implicit (often underestimates desolvation). | Explicit water displacement terms. | Critical for COX-2 (water-rich mouth). |
Expert Insight: For 1,3,4-oxadiazoles, Vina often fails to distinguish between the 1,2,4 and 1,3,4 isomers due to similar shape. Glide's electrostatic treatment better recognizes the specific electron density of the nitrogen atoms in the 1,3,4-ring [1].
Validated Experimental Protocol
To ensure reproducibility (E-E-A-T), follow this self-validating workflow.
Step 1: Ligand Preparation (Quantum Mechanics)
-
Draw POXA in ChemDraw/Avogadro.
-
Crucial: Perform geometry optimization using DFT (B3LYP/6-31G)*. The oxadiazole ring is rigid, but the methylamine tail angle is flexible. Standard molecular mechanics (MMFF94) often get the nitrogen pyramidalization wrong.
-
Assign Gasteiger charges.
Step 2: Receptor Grid Generation[1]
-
COX-2: Center grid on Arg120 . Box size:
Å. -
MAO-B: Center grid on FAD N5 atom. Box size:
Å. -
Validation: Re-dock the co-crystallized ligand (Celecoxib/Selegiline). If RMSD > 2.0 Å, abort and refine protein preparation (protonation states).
Step 3: Docking & Analysis[2]
-
Run docking with exhaustiveness = 32 (Vina) or Precision = SP (Glide).
-
Filter: Discard poses where the oxadiazole oxygen interacts with a cation (electrostatic repulsion).
-
Prioritize: Poses showing
stacking (Face-to-Face or T-shaped) with aromatic residues.
Visualizations of Logic & Workflow
Diagram 1: The Docking Workflow (DOT)
This diagram illustrates the critical path from raw structure to validated pose.
Caption: Workflow emphasizing Quantum Mechanical (DFT) optimization of the ligand prior to docking to ensure accurate ring planarity.
Diagram 2: Pharmacophore Interaction Map (COX-2 vs MAO-B)
This diagram contrasts how the same molecule interacts differently based on the enzyme environment.
Caption: Interaction logic showing POXA acting as a "stacking" agent in MAO-B versus a "polar anchor" in COX-2.
References
-
Benchmarking different docking protocols for COX enzymes: Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Source: National Institutes of Health (PMC). URL:[Link]
-
MAO-B Inhibitor Design: Title: Structure-Based Design of Novel MAO-B Inhibitors: A Review. Source: MDPI (Molecules). URL:[Link]
-
1,3,4-Oxadiazole Pharmacological Review: Title: Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Source: PubMed. URL:[Link]
-
AutoDock Vina vs. Glide Comparison: Title: Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
Safety Operating Guide
Standard Operating Procedure: Disposal & Handling of 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine
Part 1: Emergency Response & Immediate Safety (The "Red Zone")
Do not proceed until you have reviewed this section.
| Parameter | Critical Information |
| Signal Word | WARNING (Treat as DANGER if bulk >10g due to amine corrosivity) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Harmful by Ingestion (H302) . |
| Chemical Nature | Primary amine attached to a nitrogen-rich heterocycle. Basic (pH > 10 in solution). |
| Incompatibility | DO NOT MIX WITH ACIDS. Violent exothermic reaction will occur. Segregate from strong oxidizers (e.g., peroxides, permanganates). |
| Spill Action | Dry Spill: Scoop gently to avoid dust. Wet Spill: Absorb with vermiculite. Do not use bleach. |
Part 2: Technical Profile & Hazard Causality
To dispose of this compound safely, you must understand why it is hazardous. It is not merely "chemical waste"; it is a functionalized heterocycle with specific reactivities.
1. The Amine Functionality (The Base)
The methylamine side chain (
-
Risk: If disposed of in a "General Organic" carboy containing acidic byproducts (e.g., acetic acid, HCl residues), it will undergo an immediate acid-base neutralization.
-
Consequence: Rapid heat generation (exotherm) + pressure buildup in the waste container
Explosion/Rupture Hazard.
2. The Oxadiazole Core (The Energetic Scaffold)
The 1,3,4-oxadiazole ring is stable but nitrogen-rich.
-
Risk: While not a primary explosive, oxadiazole derivatives are precursors to energetic materials.
-
Consequence: Incomplete combustion can release toxic nitrogen oxides (
). Incineration requires high-temperature afterburners.
Part 3: Waste Characterization & Segregation Strategy
Objective: Classify the waste stream correctly to prevent downstream accidents.
Decision Matrix: Waste Stream Selection
Figure 1: Decision tree for segregating 5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine waste. Note the critical pH check before liquid consolidation.
Part 4: Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired shelf stock, filter cakes, contaminated gloves/paper.
-
Primary Containment: Place the solid material into a clear polyethylene bag (4 mil thickness minimum).
-
Decontamination: Wipe the exterior of the primary container with a damp paper towel to remove dust. Place this towel inside the bag.
-
Secondary Containment: Seal the bag (zip-tie or tape) and place it into a second bag or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the Solid Waste satellite accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, HPLC waste, reaction byproducts.
-
Compatibility Test (The "Self-Validating" Step):
-
Before pouring into a central carboy, take a 5 mL aliquot of your waste.
-
Mix it with 5 mL of the waste currently in the carboy in a small beaker inside a fume hood.
-
Observation: Watch for bubbling, heat (touch the beaker), or precipitation.
-
If stable: Proceed. If reactive: Start a new, empty carboy.
-
-
Pouring: Use a funnel. Do not fill the container >90% full.
-
Rinsing: Triple rinse the original glassware with the compatible solvent (e.g., methanol) and add the rinsate to the waste container.
-
Cap Venting: Ensure the cap is vented or loosely tightened if there is any risk of slow gas evolution (common with amines absorbing
).
Part 5: Spill Cleanup & Deactivation
Scenario: You have dropped a vial containing 500mg of solid powder on the floor.
-
Isolate: Mark a 5-foot radius around the spill. Alert nearby personnel.
-
PPE Up: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible in the air, use an N95 or half-mask respirator.
-
Dry Recovery (Preferred):
-
Use a plastic scoop or stiff index card to gather the powder.
-
Why? Adding water immediately can spread the amine and make the floor slippery/corrosive.
-
-
Wet Polish:
-
Disposal: Place all cleanup materials into a bag labeled "Debris contaminated with Hazardous Amine."
Part 6: References & Authority[7][8]
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Retrieved from (Search term: 1187931-09-4).
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
-
PubChem. (n.d.). Compound Summary: (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine.[1][2][7][8] National Library of Medicine. Retrieved from .
-
Apollo Scientific. (2023). SDS for 5-Methyl-1,3,4-oxadiazol-2-ylamine (Analogous structure for hazard bridging). Retrieved from .
(Note: Always consult your institution's Environmental Health & Safety (EHS) officer for local regulatory variations.)
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. C-(5-PHENYL-[1,3,4]OXADIAZOL-2-YL)-METHYLAMINE | 46182-58-5 [chemicalbook.com]
- 8. (5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHANAMINE HYDROCHLORIDE [chemicalbook.com]
Personal protective equipment for handling 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
CAS: 46182-58-5 (Free Base) | Storage: 2–8°C (Desiccate) Signal Word: WARNING [1]
Executive Summary & Risk Profile
5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine is a primary amine derivative featuring a 1,3,4-oxadiazole core.[1] While often classified as an irritant (Skin Cat.[1] 2, Eye Cat.[1][2][3] 2A), its primary amine functionality introduces risks of chemical sensitization and hygroscopic degradation .[1]
This guide moves beyond generic safety advice, addressing the specific physicochemical behaviors of heterocyclic amines. The primary operational risks are respiratory irritation from dust (H335) and corneal injury from basic solutions.[1]
Hazard Analysis (GHS Classifications)
| Hazard Code | Description | Operational Implication |
| H315 | Causes skin irritation | Amines can react with skin proteins; immediate washing required.[1] |
| H319 | Causes serious eye irritation | Basic nature can cause saponification of corneal lipids.[1] |
| H335 | May cause respiratory irritation | Zero-tolerance for open-bench weighing.[1] Use a fume hood.[1] |
| H410 | Toxic to aquatic life | All waste streams must be captured; no drain disposal.[1] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for primary amine handling.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil / 0.12 mm) | Outer: Disposables changed immediately upon splash.Inner: Barrier against permeation.[1] Note: Avoid Latex (allergen risk) and Vinyl (poor chemical resistance).[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapors/dust to bypass the lens.[1] Goggles seal the ocular area against basic dusts.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Engineering controls are primary.[1] If hood unavailable, use N95/P100 respirator (Fit-test required).[1] |
| Body Defense | Lab Coat (Snap closure) + Tyvek Sleeves | Protects wrists/forearms (common exposure sites) during reaching movements in the hood.[1] |
Operational Protocol: Step-by-Step
Phase A: Reception & Storage[1]
-
Inspection: Upon receipt, verify the container seal. Amines react with atmospheric CO₂ to form carbamates.[1]
-
Environment: Store at 2–8°C .
-
Atmosphere: If the seal is broken, purge the headspace with Argon or Nitrogen before resealing to prevent oxidation and moisture absorption.[1]
Phase B: Weighing & Handling (Solid State)
The critical risk phase is the generation of airborne dust.
-
Static Control: This powder is likely electrostatic.[1] Use an antistatic gun or ensure the balance is grounded.
-
Containment: Place the analytical balance inside the chemical fume hood.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]
-
Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1]
Phase C: Solubilization (Solution State)
Solvent selection impacts glove breakthrough times.[1]
-
Solvent Compatibility: Soluble in DMSO and Methanol .[1]
-
Exotherm Warning: If acidifying (e.g., forming a salt), add acid dropwise at 0°C. The amine protonation is exothermic.[1]
-
Glove Awareness:
Emergency Response & Decontamination
Biological Exposure Logic[1]
-
Eye Contact: Flush for 15 minutes minimum.[1][3] Time is tissue.[1] Use an eyewash station, holding eyelids open.[1]
-
Skin Contact: Wash with soap and water.[1][3][6] Do not use alcohol (enhances skin absorption).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).[1]
Spill Management
-
Dry Spill: Do not sweep (creates dust).[1] Cover with a damp paper towel (water/methanol), then scoop into a waste container.[1]
-
Wet Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (reacts with strong oxidizers/amines).[1]
Waste Disposal Workflow
Strict segregation prevents dangerous side reactions in waste drums.[1]
-
Segregation: Dispose of as Basic Organic Waste .
-
Labeling: Clearly mark "Contains Amines – Irritant."[1]
-
Prohibition: Never mix with Oxidizing Agents (fire risk) or Acids (exothermic heat generation) in the primary waste container.[1]
Safety Decision Logic (Visualized)
Figure 1: Decision matrix for PPE selection and handling based on physical state and solvent system.
References
-
National Institutes of Health (NIH). (2023).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
